![molecular formula C17H16ClNO3 B2808885 [(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate CAS No. 730255-63-7](/img/structure/B2808885.png)

[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

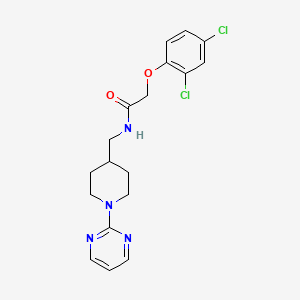

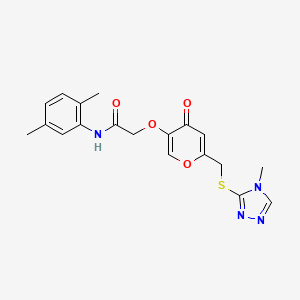

The compound “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” is an organic compound containing a carbamate group (carbamoyl) and a benzoate group. The carbamate group consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with substituents), while the benzoate group is a benzene ring attached to a carboxylate ester .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a benzene ring (from the benzoate group), an ester linkage (also from the benzoate group), and a carbamate group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Carbamates and benzoates can undergo a variety of chemical reactions. Carbamates, for example, can react with acids to form amines and carbon dioxide . Benzoates can undergo hydrolysis under acidic conditions to form benzoic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates tend to be solid at room temperature, while benzoates can be either solids or liquids .Applications De Recherche Scientifique

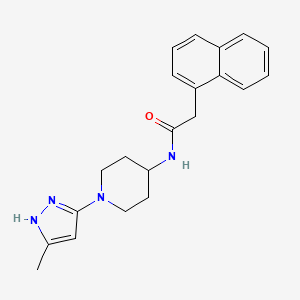

Transition Metal-Catalyzed Reactions

Carbamoyl chlorides, which are structurally similar to “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate”, can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization . These transformations can lead to amide-functionalized organic frameworks, which have extensive applications in pharmaceutical and natural product synthesis .

Synthesis of Amide-Containing Molecules and Heterocycles

The carbamoyl chloride moiety in “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” can be used as a synthon for various amide-containing molecules and heterocycles . This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

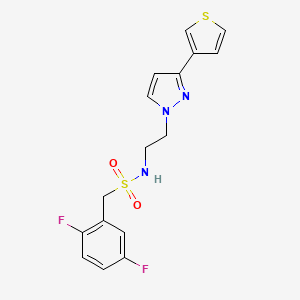

Electrocatalytic Carboxylation

The 1-phenylethyl chloride moiety in “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” can potentially undergo electrocatalytic carboxylation . This process uses clean electricity for the synthesis of carboxylic acids, providing a worthy alternative to traditional methods that utilize toxic or hazardous reducing agents .

Synthesis of Bioactive Compounds

Carboxylic acids, which can be synthesized from “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” through electrocatalytic carboxylation, have widespread applications . They are widely used in the synthesis of bioactive compounds and value-added chemicals .

Green Chemistry

The electrocatalytic carboxylation of “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” aligns with the principles of green chemistry . It avoids the use of noble metals and catalysts, and it utilizes clean electricity, making it an environmentally friendly process .

Mécanisme D'action

Safety and Hazards

Propriétés

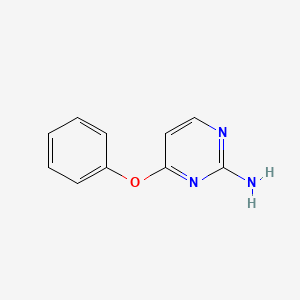

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12(13-6-3-2-4-7-13)19-16(20)11-22-17(21)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAFSXYWOKZARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2808804.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B2808814.png)

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)

![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)